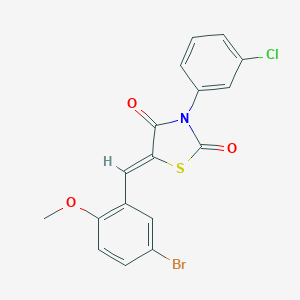
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, commonly known as Bromo-2-methoxybenzylidene rhodanine (BMBR), is a thiazolidinedione derivative that has gained attention in recent years due to its potential applications in scientific research. BMBR has been found to exhibit various biological activities, including anticancer, antiviral, and antifungal properties.
Wirkmechanismus
The mechanism of action of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, this compound has been shown to inhibit the replication of HIV and HSV by inhibiting viral enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to exhibit low toxicity, making it a safe compound to work with. However, one limitation of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the exploration of the anticancer activity of this compound in vivo, using animal models. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other areas of scientific research, such as antifungal and antiviral therapies.
Synthesemethoden
The synthesis of 5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-2-methoxybenzaldehyde and 3-chlorophenyl rhodanine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The reaction proceeds via an aldol condensation reaction, followed by cyclization to form the thiazolidinedione ring. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(5-Bromo-2-methoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been found to exhibit promising biological activities, making it a potential candidate for scientific research. It has been reported to possess anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer. This compound has also been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV). Additionally, this compound has shown antifungal activity against Candida albicans.
Eigenschaften
Molekularformel |
C17H11BrClNO3S |
|---|---|
Molekulargewicht |
424.7 g/mol |
IUPAC-Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H11BrClNO3S/c1-23-14-6-5-11(18)7-10(14)8-15-16(21)20(17(22)24-15)13-4-2-3-12(19)9-13/h2-9H,1H3/b15-8- |
InChI-Schlüssel |
OANUGBSRXIHZQZ-NVNXTCNLSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Chloro-4-ethoxy-5-methoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301101.png)
![(2E,5Z)-2-[(4-ethoxyphenyl)imino]-3-ethyl-5-(4-hydroxy-3-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B301102.png)
![(2E,5Z)-5-(2,4-dimethoxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B301104.png)
![ethyl 4-({3-methyl-4-oxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301106.png)
![ethyl 4-[(5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B301109.png)
![5-(3-Chloro-5-ethoxy-4-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301110.png)
![5-[4-(Benzyloxy)-3-methoxybenzylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301111.png)
![(5-bromo-4-{(Z)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B301113.png)
![3-(4-chlorophenyl)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301115.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B301116.png)
![3-(4-chlorophenyl)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301117.png)
![3-(4-chlorophenyl)-5-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B301118.png)

![(4-Bromo-2-{[3-(4-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B301124.png)